1-methyl-1H-pyrazole-4-thiol
Overview
Description
1-methyl-1H-pyrazole-4-thiol, also known by its IUPAC name, is a sulfur-containing heterocyclic compound. Its chemical formula is C₄H₆N₂S with a molecular weight of 114.17 g/mol . This compound exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis of this compound involves the introduction of a methyl group onto the pyrazole ring. Various synthetic routes exist, including condensation reactions between appropriate precursors or direct functionalization of pyrazole derivatives. One example is the reaction of 1-methylpyrazole with a thiol reagent to yield the desired compound .
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazole-4-thiol is a sulfur-containing pyrazole . Pyrazoles are known to be the basic elements for the design of drug-like compounds with multiple biological activities . .
Mode of Action
Pyrazoles in general have the ability to modify through nucleophilic (at c-3 or c-5 positions) and electrophilic substitution (preferably at n-1, n-2, or c-4 positions) reactions . This allows them to interact with various biological targets, leading to a range of biological activities.
Biochemical Pathways
Sulfur-containing pyrazoles are known to have multiple biological activities , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2063±130 °C and a density of 125±01 g/cm3 . Its pKa is predicted to be 5.95±0.16 , which could influence its absorption and distribution in the body.
Result of Action
Sulfur-containing pyrazoles are known to have multiple biological activities , suggesting that they may have a variety of effects at the molecular and cellular level.
Properties
IUPAC Name |
1-methylpyrazole-4-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-4(7)2-5-6/h2-3,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXZISJPKIPFEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152556-14-3 | |
Record name | 1-methyl-1H-pyrazole-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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